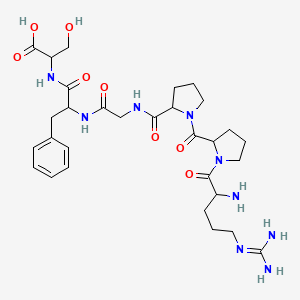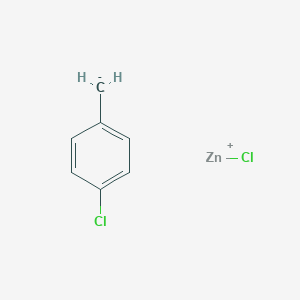
1-chloro-4-methanidylbenzene;chlorozinc(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-4-methanidylbenzene;chlorozinc(1+) is an organozinc compound with the chemical formula C7H6Cl2Zn. This compound is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a methanidyl group is attached at the fourth position. The zinc ion is coordinated with the chlorine atom, forming a chlorozinc complex. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
1-chloro-4-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 1-chloro-4-methanidylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:
- Temperature: Room temperature to 50°C
- Reaction time: 1-2 hours
- Inert atmosphere: Nitrogen or argon gas
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process includes:
- Use of high-purity reagents to minimize impurities
- Continuous monitoring of reaction parameters such as temperature, pressure, and concentration
- Implementation of safety measures to handle reactive intermediates and by-products
化学反应分析
Types of Reactions
1-chloro-4-methanidylbenzene;chlorozinc(1+) undergoes various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Oxidation reactions: The methanidyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are used under basic conditions.
Coupling reactions: Palladium or nickel catalysts are commonly used in the presence of ligands such as triphenylphosphine.
Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
Substitution reactions: Products include 1-hydroxy-4-methanidylbenzene, 1-alkoxy-4-methanidylbenzene, or 1-amino-4-methanidylbenzene.
Coupling reactions: Products include biaryl compounds or alkyl-substituted benzene derivatives.
Oxidation reactions: Products include 1-chloro-4-formylbenzene or 1-chloro-4-carboxybenzene.
科学研究应用
1-chloro-4-methanidylbenzene;chlorozinc(1+) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving organozinc compounds and their interactions with biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
作用机制
The mechanism of action of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the formation of reactive intermediates that facilitate the formation of new carbon-carbon bonds. The zinc ion coordinates with the chlorine atom, stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved include:
Coordination with nucleophiles: The zinc ion acts as a Lewis acid, coordinating with nucleophiles and facilitating their attack on the electrophilic carbon atom.
Formation of organozinc intermediates: The compound forms organozinc intermediates that can undergo further reactions to form new products.
相似化合物的比较
1-chloro-4-methanidylbenzene;chlorozinc(1+) can be compared with other similar compounds such as:
1-chloro-2-methanidylbenzene;chlorozinc(1+): Similar structure but with the methanidyl group at the second position. It exhibits similar reactivity but different regioselectivity in reactions.
1-chloro-4-methylbenzene: Lacks the zinc ion, making it less reactive in coupling reactions but still useful in substitution and oxidation reactions.
4-chlorotoluene: Similar to 1-chloro-4-methylbenzene but with a different naming convention. It is used in similar applications but without the enhanced reactivity provided by the zinc ion.
The uniqueness of 1-chloro-4-methanidylbenzene;chlorozinc(1+) lies in its ability to form stable organozinc intermediates, making it highly valuable in organic synthesis and industrial applications.
属性
分子式 |
C7H6Cl2Zn |
|---|---|
分子量 |
226.4 g/mol |
IUPAC 名称 |
1-chloro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GIUOJMHOGPURPS-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


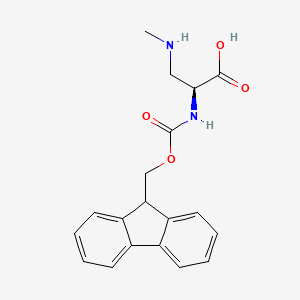
![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
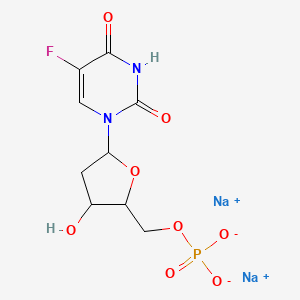
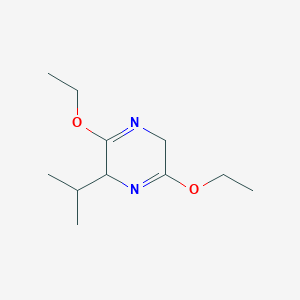
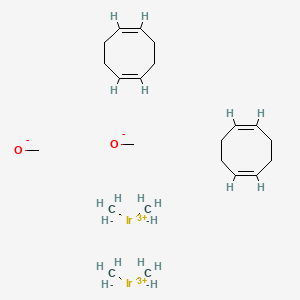


![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)
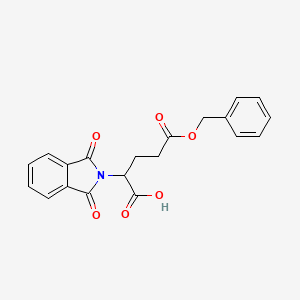
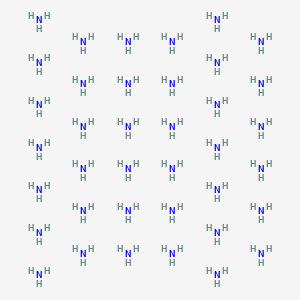
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)
![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)
